4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents can be employed.
Attachment of the hydroxy and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethoxyphenyl derivatives: These compounds share the hydroxy and methoxy groups but differ in other structural aspects.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its combination of functional groups and core structure, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H20N4O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H20N4O6/c1-8(2)20-16-10(7-18-20)13(14(21(24)25)17(23)19-16)9-5-11(26-3)15(22)12(6-9)27-4/h5-8,13-14,22H,1-4H3,(H,19,23) |
InChI Key |
BNQVXNAEZYMXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
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